Nadolol Impurity D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

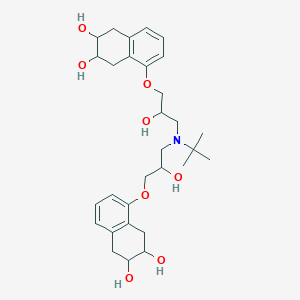

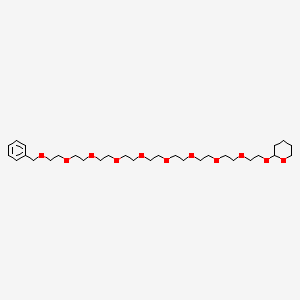

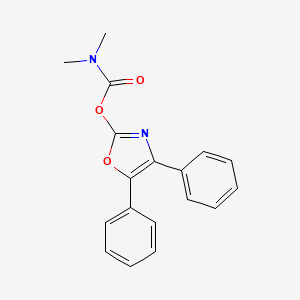

Nadolol Impurity D is an impurity standard of Nadolol . Nadolol is a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker . It is prescribed for the treatment of conditions such as hypertension, angina pectoris, and certain cardiac arrhythmias . This compound is supplied with detailed characterization data compliant with regulatory guidelines . It can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Nadolol .

Molecular Structure Analysis

The molecular formula of this compound is C30H43NO8 . The chemical name is 5,5′-[[ (1,1-Dimethylethyl)imino]bis[(2-hydroxypropane-1,3-diyl)oxy]]bis(cis-1,2,3,4-tetrahydronaphthalene-2,3-diol) (as per EP) .Chemical Reactions Analysis

Impurity profiling aims at identification and subsequent quantification of specific components present at low levels, usually less than 1% and ideally lower than 0.1%. Impurities are unwanted residuals that form during or after the course of the reaction . The residuals can be inorganic, organic chemicals or residual solvents that define the quality and properties of a specific product .Physical and Chemical Properties Analysis

This compound is a pharmaceutical primary standard . The storage temperature is 2-8°C . More specific physical and chemical properties of this compound are not available in the sources I found.Mécanisme D'action

As an impurity of Nadolol, the mechanism of action of Nadolol Impurity D might be similar to Nadolol. Nadolol is a nonselective beta-adrenergic receptor blocker. It inhibits cyclic AMP and its signaling pathway, decreasing the strength and speed of contractions as well as the speed of relaxation and conduction .

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Nadolol Impurity D involves the conversion of Nadolol to its intermediate, followed by the reaction of the intermediate with a reagent to form Nadolol Impurity D.", "Starting Materials": [ "Nadolol", "Reagent" ], "Reaction": [ "Step 1: Nadolol is reacted with a suitable reagent to form an intermediate.", "Step 2: The intermediate is then reacted with another reagent to form Nadolol Impurity D.", "Step 3: The product is purified and isolated using standard techniques." ] } | |

Numéro CAS |

67247-26-1 |

Formule moléculaire |

C30H43NO8 |

Poids moléculaire |

545.7 g/mol |

Nom IUPAC |

(2R,3S)-5-[3-[tert-butyl-[3-[[(6R,7S)-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]-2-hydroxypropyl]amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol |

InChI |

InChI=1S/C30H43NO8/c1-30(2,3)31(14-20(32)16-38-28-8-4-6-18-10-24(34)26(36)12-22(18)28)15-21(33)17-39-29-9-5-7-19-11-25(35)27(37)13-23(19)29/h4-9,20-21,24-27,32-37H,10-17H2,1-3H3/t20?,21?,24-,25-,26+,27+/m1/s1 |

Clé InChI |

QTDWBPBQCMSEPA-UBHFVJRSSA-N |

SMILES isomérique |

CC(C)(C)N(CC(COC1=CC=CC2=C1C[C@@H]([C@@H](C2)O)O)O)CC(COC3=CC=CC4=C3C[C@@H]([C@@H](C4)O)O)O |

SMILES |

CC(C)(C)N(CC(COC1=CC=CC2=C1CC(C(C2)O)O)O)CC(COC3=CC=CC4=C3CC(C(C4)O)O)O |

SMILES canonique |

CC(C)(C)N(CC(COC1=CC=CC2=C1CC(C(C2)O)O)O)CC(COC3=CC=CC4=C3CC(C(C4)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B3330104.png)

![N-[2-hydroxy-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propyl]-N-propan-2-ylacetamide](/img/structure/B3330124.png)

![Tert-butyl 2-[(2-hydroxyethyl)amino]acetate](/img/structure/B3330144.png)

![9-Methyl-2-phenyl-9h-imidazo[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B3330161.png)

![2-[(4-Formyl-2-iodophenoxy)methyl]benzonitrile](/img/structure/B3330205.png)

![10-[(Carboxymethyl)amino]-10-oxodecanoic acid](/img/structure/B3330213.png)